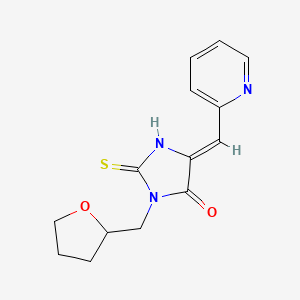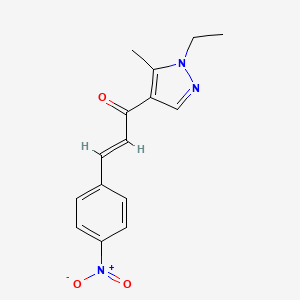
(5Z)-5-(pyridin-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: is a heterocyclic compound that features a unique combination of a pyridine ring, a tetrahydrofuran moiety, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of an imidazolone derivative with a pyridine aldehyde under specific conditions. One common method involves the use of N,N-dialkylformamide acetals as intermediates . The reaction is usually carried out in the presence of molecular sieves to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolone ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, derivatives of this compound have been investigated for their potential as fluorescent probes and sensors. The presence of the pyridine and imidazolone moieties can interact with various biomolecules, making it useful in bioimaging and diagnostic applications .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential antimalarial agents. The structural similarity to known bioactive molecules suggests that it could be further developed into therapeutic agents .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, while the imidazolone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-(Aminomethylidene)imidazol-4-ones: These compounds share the imidazolone core but differ in the substituents attached to the ring.
Benzylideneimidazolones: These compounds have a benzylidene group instead of the pyridylmethylidene group, leading to different chemical and biological properties.
Uniqueness: The presence of the tetrahydrofuran moiety and the specific arrangement of functional groups in 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE distinguishes it from other similar compounds. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H15N3O2S/c18-13-12(8-10-4-1-2-6-15-10)16-14(20)17(13)9-11-5-3-7-19-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,16,20)/b12-8- |
InChI Key |
IPJRERLDWOZBLJ-WQLSENKSSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CC=N3)/NC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CC=N3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(benzylsulfonyl)-5-nitrophenyl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10947997.png)
methanone](/img/structure/B10948010.png)
![6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948013.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10948014.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide](/img/structure/B10948021.png)
![1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10948026.png)
![5-(4-Fluorophenyl)-2-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10948027.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948029.png)
![6-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948034.png)
![N-(4-ethoxyphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948037.png)
![N-(2,5-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948040.png)
![Propan-2-yl 2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10948053.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10948065.png)
